molecular formula C18H21N3O2S B1680414 Rabeprazole thioether CAS No. 117977-21-6

Rabeprazole thioether

Cat. No. B1680414
CAS RN: 117977-21-6
M. Wt: 343.4 g/mol
InChI Key: BSXAHDOWMOSVAP-UHFFFAOYSA-N
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Description

Rabeprazole thioether, also known as Rabeprazole sulfide, is an essential intermediate for the production of Rabeprazole . It is also one of the main metabolites of Rabeprazole in vivo . The molecular formula of Rabeprazole thioether is C18H21N3O2S and its molecular weight is 343.44 g/mol .


Synthesis Analysis

Rabeprazole sodium was synthesized using Rabeprazole thioether as a raw material and sodium hypochlorite solution as the oxidant . The oxidation of Rabeprazole sulfide is a key step in the synthesis of Rabeprazole .


Molecular Structure Analysis

Rabeprazole has a heterocyclic molecule consisting of a pyridine and benzimidazole moiety linked by a methylsulfinyl group . This general structure guarantees the similar pharmacological properties of other proton pump inhibitors .


Chemical Reactions Analysis

Rabeprazole is metabolized mainly non-enzymatically to Rabeprazole-thioether . This in vitro study was designed to clarify the stereoselective oxidation mechanism and to identify the enzyme(s) involved in the metabolic breakdown of Rabeprazole-thioether to Rabeprazole .


Physical And Chemical Properties Analysis

Rabeprazole thioether has a molecular formula of C18H21N3O2S and a molecular weight of 343.44 g/mol .

Scientific Research Applications

Metabolic Stability in Human Liver Microsomes

Rabeprazole Thioether has been studied for its metabolic stability in human liver microsomes . The metabolic stability of Rabeprazole decreased as a function of incubation time, resulting in the formation of thioether Rabeprazole via nonenzymatic degradation and enzymatic metabolism . This research provides valuable insights into the metabolic stability of Rabeprazole and its modulation by pharmaceutical excipients .

Therapeutic Drug Monitoring

Rabeprazole Thioether has been used in therapeutic drug monitoring studies . A bioanalytical method was developed and validated using high-performance liquid chromatography to determine the plasma concentration of gabapentin in participants . This research contributes to the understanding of the therapeutic activity of gabapentin in human plasma samples .

Stereoselective Metabolism

Studies have been conducted to clarify the stereoselective oxidation mechanism and to identify the enzymes involved in the metabolic breakdown of Rabeprazole Thioether to Rabeprazole . This research provides a deeper understanding of the stereoselective metabolism of Rabeprazole Thioether .

Biotransformation Abilities

Rabeprazole Sulfide has been studied for its biotransformation abilities . Among several strains of filamentous fungi screened for their biotransformation abilities, Cunninghamella blakesleeana 3.970 exhibited the best result . This research contributes to the exploration of potential metabolites from Rabeprazole Sulfide .

Synthesis and Extraction in Continuous Flow Microreactor

Rabeprazole Sodium was synthesized by using Rabeprazole Thioether as a raw material and sodium hypochlorite solution as the oxidant . Oxidation, quenching, acid-base regulation, and extraction were completed continuously in the microreactor . This research demonstrates the effectiveness of the microreactor in improving the oxidation synthesis efficiency of Rabeprazole .

Mechanism of Action

Target of Action

Rabeprazole thioether, also known as Rabeprazole Sulfide, primarily targets the H+, K+ ATPase of the gastric parietal cells . This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, Rabeprazole thioether effectively suppresses gastric acid secretion .

Mode of Action

Rabeprazole thioether is a prodrug that becomes active in the acidic environment of the parietal cells . It inhibits the H+, K+ ATPase enzyme, thereby suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner . This inhibition prevents the production of stomach acid, reducing symptoms and preventing injury to the esophagus or stomach in patients with gastroesophageal reflux disease (GERD) or ulcers .

Biochemical Pathways

Rabeprazole is metabolized mainly non-enzymatically to rabeprazole-thioether . This compound is then further metabolized, with CYP3A4 identified as the major enzyme responsible for the formation of Rabeprazole from Rabeprazole-thioether . The difference in the enantioselective disposition of Rabeprazole is determined by stereoselectivity in CYP3A4-mediated metabolic conversion from Rabeprazole-thioether to Rabeprazole .

Pharmacokinetics

The pharmacokinetics of Rabeprazole thioether involve its metabolism by CYP2C19 and CYP3A4 in the liver . Its metabolites include a thioether carboxylic acid metabolite, a thioether glucuronide metabolite, and a sulfone metabolite . Approximately 90% of the drug is excreted via the kidneys as metabolites . The elimination half-life of Rabeprazole is approximately 1 hour .

Result of Action

The primary result of Rabeprazole thioether’s action is the reduction of gastric acid production. This leads to the healing of gastrointestinal ulcers, the treatment of symptoms of GERD, the eradication of Helicobacter pylori, and the treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of Rabeprazole thioether is influenced by the acidic environment of the stomach. It is in this environment that Rabeprazole thioether is converted into its active form . Additionally, the efficacy of Rabeprazole thioether can be influenced by factors such as the patient’s diet, the presence of other medications, and individual variations in metabolism .

Safety and Hazards

Rabeprazole thioether is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Rabeprazole thioether is an important imidazole compound, which is not only a precursor of Rabeprazole synthesis, but is also one of the main metabolites of Rabeprazole in vivo . Future research could explore the possibility of whether these fungi could exhibit some oxidase activity so that the Rabeprazole sulfide could be transformed into Rabeprazole .

properties

IUPAC Name

2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXAHDOWMOSVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433250
Record name 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabeprazole thioether

CAS RN

117977-21-6
Record name Rabeprazole-thioether
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Record name Rabeprazole thioether
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Record name 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole
Source EPA DSSTox
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Record name 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole
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Record name RABEPRAZOLE THIOETHER
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Synthesis routes and methods I

Procedure details

2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine (26.6 g (100 mmol)), denatured ethanol (160 ml), 2-benzimidazolethiol (15.0 g (100 mmol)), and sodium hydroxide (13.4 g (335 mmol)) were added together, and reaction was carried out for approximately 2 hours at 50° C. After it had been confirmed by TLC that the starting material had disappeared, vacuum concentration was carried out, and toluene (300 ml) and water (168 ml) were then added. After stirring and then leaving to stand, the aqueous layer was separated off. The organic layer was washed with a 10% sodium hydroxide aqueous solution (50 ml), and twice with water (50 ml), and then vacuum concentration was carried out, thus obtaining crude 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylthio]-1H-benzimidazole (34.8 g) (HPLC purity 98.7%, yield 101%).
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

20 cc of ethanol was added to a mixture comprising 280 mg (1.8 mmol) of 2-mercapto-1H-benzimidazole, 470 mg (2 mmol) of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine and 100 mg (2.4 mmol) of sodium hydroxide. The obtained mixture was stirred at 50° C. for 3 hours. After the completion of the reaction, the reaction mixture was distilled to remove the ethanol. The obtained residue was purified by silica gel column chromatography to obtain 590 mg of 2-[{4-(3-methoxypropoxy)-3-methylpyridine-2-yl}methylthio]-1H-benzimidazole as a pale yellow crystal.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To this 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin solution was added 2-benzimidazole thiol (8.71 g (58.0 mmol)) at room temperature. A 25% aqueous sodium hydroxide solution (40.6 g) was added gradually as the temperature (internal temperature) was gradually raised to 65° C. The reaction mixture was stirred for about an hour and a half at 65° C. (internal temperature). Water (60.0 ml) was added to the reaction mixture at 65° C., after which 25% aqueous sodium hydroxide solution (0.2 g) was added and stirred. This reaction mixture was allowed to stand, and the water layer was separated. The organic layer was washed with water (20.0 ml) twice, and toluene (79.6 ml) and methanol (21.5 ml) were added to the organic layer to obtain a 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylthio]-1H-benzimidazole solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.71 g
Type
reactant
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine (26.6 g (100 mmol)), denatured ethanol (160 ml), 2-benzimidazole thiol (15.0 g (100 mmol)) and sodium hydroxide (13.4 g (335 mmol)) were added together and reacted for about 2 hours at 50° C. After disappearance of the raw materials had been confirmed by TLC, this solution was concentrated under a reduced pressure, toluene (30 ml) and water (168 ml) were added thereto. After stirring and still standing the water layer was separated. The organic layer was washed with 10% aqueous sodium hydroxide solution (50 ml) and water (2×50 ml) and concentrated under a reduced pressure to obtain crude 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylthio]-1H-benzimidazole (34.8 g) (HPLC purity 98.7%, yield 101%).
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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